

Comparative Guide to ATR Inhibitors: A Focus on Atr-IN-18

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Compound of Interest		
Compound Name:	Atr-IN-18	
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This guide provides a comparative overview of the ataxia telangiectasia and Rad3-related (ATR) kinase inhibitor, **Atr-IN-18**, alongside other well-characterized ATR inhibitors: VE-821, Berzosertib (M6620/VX-970), and Ceralasertib (AZD6738). The information presented is based on publicly available data. It is important to note that direct head-to-head comparative studies including **Atr-IN-18** are limited. Therefore, the data presented in the tables below are compiled from various sources and should be interpreted with caution, as experimental conditions may vary.

Introduction to ATR Inhibition

The ATR kinase is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[1][2] In response to DNA single-strand breaks and replication stress, ATR activates downstream signaling cascades, most notably through the phosphorylation of checkpoint kinase 1 (CHK1).[3][4] This activation leads to cell cycle arrest, allowing time for DNA repair, and stabilization of replication forks. Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive target for cancer therapy.[5][6] ATR inhibitors are being investigated as monotherapies and in combination with DNA-damaging agents like chemotherapy and radiation.[6][7]

Biochemical and Cellular Potency of ATR Inhibitors



The following tables summarize the reported biochemical and cellular potencies of **Atr-IN-18** and other selected ATR inhibitors.

Table 1: Biochemical Potency of ATR Inhibitors

Inhibitor	Target	IC50 / Ki	Assay Type
Atr-IN-18	ATR	Data not publicly available	-
VE-821	ATR	26 nM (IC50) / 13 nM (Ki)	Cell-free kinase assay[8][9]
Berzosertib (M6620/VX-970)	ATR	0.2 nM (IC50)	In vitro kinase assay[10]
Ceralasertib (AZD6738)	ATR	1 nM (IC50)	Cell-free kinase assay[11][12][13]

Note: IC50 and Ki values are measures of inhibitor potency. Lower values indicate higher potency. The lack of publicly available biochemical data for **Atr-IN-18** prevents a direct comparison in this context.

Table 2: Cellular Potency of ATR Inhibitors (IC50 values in various cancer cell lines)



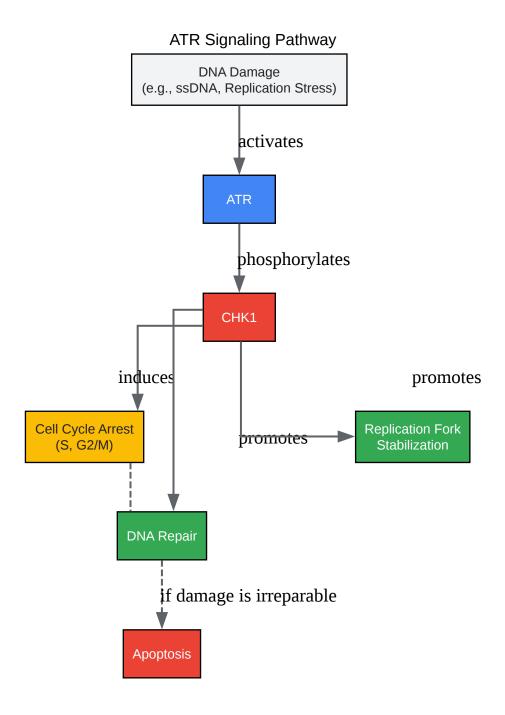
Inhibitor	Cell Line	Cancer Type	IC50 (μM)
Atr-IN-18	Data not publicly available	-	-
VE-821	AGS	Gastric Cancer	13.7 (72h)[14]
MKN-45	Gastric Cancer	11.3 (72h)[14]	
H2AX expressing cells	-	0.8[9]	_
Berzosertib (M6620/VX-970)	Cal-27	Head and Neck Squamous Cell Carcinoma	0.285 (72h)[7]
FaDu	Head and Neck Squamous Cell Carcinoma	0.252 (72h)[7]	
Ceralasertib (AZD6738)	Various (median across 276 cell lines)	Various	Not specified, but active in the 0.074–0.67 µM range[15]
H460	Non-small cell lung cancer	1.05[11]	
H23	Non-small cell lung cancer	2.38[11]	

Note: Cellular IC50 values can vary significantly based on the cell line, assay duration, and other experimental conditions. The absence of published cellular IC50 data for **Atr-IN-18** limits a direct performance comparison.

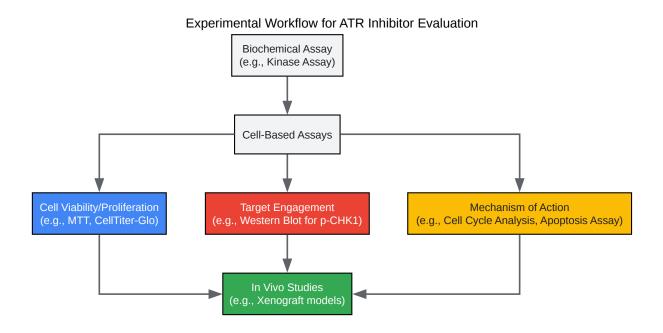
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process for ATR inhibitors, the following diagrams illustrate the ATR signaling pathway and a general experimental workflow.









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